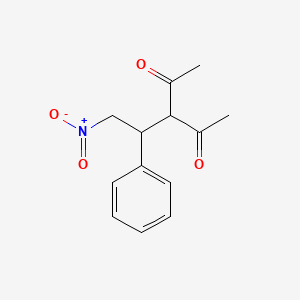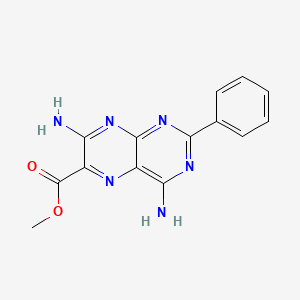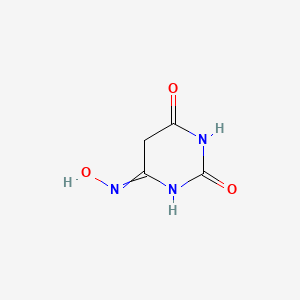
3-(2-Chlorobenzyl)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorobenzyl)pentane-2,4-dione is an organic compound that belongs to the class of diketones It features a chlorobenzyl group attached to the third carbon of the pentane-2,4-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzyl)pentane-2,4-dione can be achieved through several methods. One common approach involves the alkylation of pentane-2,4-dione with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar solvent like acetone under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis may involve the use of more efficient and scalable methods. For instance, the Finkelstein reaction can be employed to convert cheaper and easily accessible chloro derivatives into more reactive iodo derivatives, which can then be used for further alkylation . The use of industrial solvents like methyl isobutyl ketone allows for the azeotropic removal of water, facilitating the use of moisture-sensitive alkylating agents .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorobenzyl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chlorobenzyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Chlorobenzyl)pentane-2,4-dione involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic reactions. Additionally, its diketone structure allows it to undergo tautomerization, influencing its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorobenzyl)pentane-2,4-dione
- 3-(2-Bromobenzyl)pentane-2,4-dione
- 3-(2-Methylbenzyl)pentane-2,4-dione
Uniqueness
3-(2-Chlorobenzyl)pentane-2,4-dione is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and potential biological activity. Compared to its analogs, the chlorobenzyl group can influence the compound’s solubility, stability, and overall reactivity .
Properties
CAS No. |
91393-60-1 |
|---|---|
Molecular Formula |
C12H13ClO2 |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C12H13ClO2/c1-8(14)11(9(2)15)7-10-5-3-4-6-12(10)13/h3-6,11H,7H2,1-2H3 |
InChI Key |
KRCHDZMYDFENHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


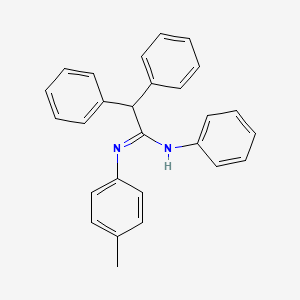
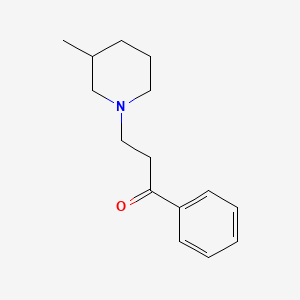
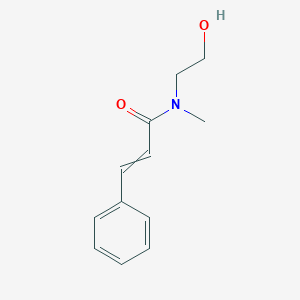
![3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid](/img/structure/B14009817.png)

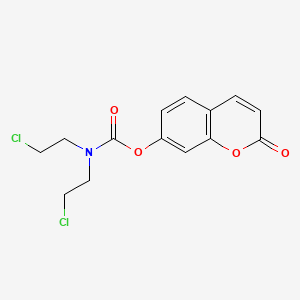
![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
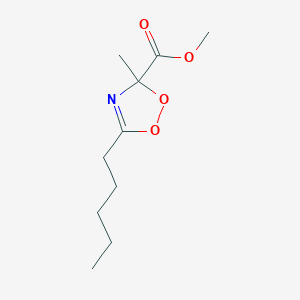
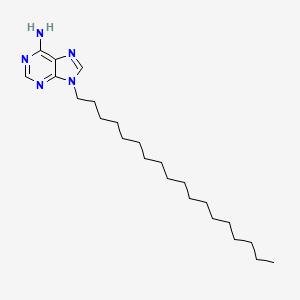
![N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide](/img/structure/B14009882.png)
